1-Isothiocyanato-2-phenoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-10-14-12-8-4-5-9-13(12)15-11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERQJOQHRKNLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Isothiocyanato-2-phenoxybenzene vs phenyl isothiocyanate (PITC)
Executive Summary
This guide provides a rigorous technical comparison between Phenyl Isothiocyanate (PITC) , the industry-standard reagent for protein sequencing, and 1-Isothiocyanato-2-phenoxybenzene (2-Phenoxyphenyl Isothiocyanate), a specialized scaffold in medicinal chemistry.
While both compounds share the electrophilic isothiocyanate (-N=C=S) motif, their utility diverges sharply due to steric and electronic modulation. PITC is optimized for analytical proteomics (Edman degradation) due to its steric accessibility and predictable reactivity. In contrast, 1-Isothiocyanato-2-phenoxybenzene is a tool for pharmacological intervention , where the ortho-phenoxy group confers lipophilicity and target specificity (e.g., tubulin binding, glutathione depletion) relevant to anticancer drug discovery.
Part 1: Chemical & Physical Profiling
The fundamental difference lies in the ortho-substitution of the phenoxy group. This structural modification alters the electrophilicity of the central carbon and the molecule's interaction with biological membranes.
| Feature | Phenyl Isothiocyanate (PITC) | 1-Isothiocyanato-2-phenoxybenzene |
| CAS Number | 103-72-0 | 141184-31-8 |
| Molecular Formula | C₇H₅NS | C₁₃H₉NOS |
| Molecular Weight | 135.19 g/mol | 227.28 g/mol |
| Physical State | Colorless to pale yellow liquid | Solid or viscous oil (depending on purity) |
| Steric Environment | Unhindered; Planar aromatic system. | Hindered; Ortho-phenoxy group creates a "twisted" conformation. |
| Electronic Effect | Resonance stabilization by phenyl ring. | Phenoxy group acts as an Electron Donating Group (EDG) via resonance, potentially reducing NCS electrophilicity. |
| Primary Application | Proteomics: N-terminal protein sequencing (Edman Reagent).[1] | Drug Discovery: Anticancer scaffold, inhibitor of cell proliferation (MCF-7 lines). |
| Solubility | Miscible in organic solvents; limited water solubility. | Highly lipophilic; requires DMSO/DCM for solubilization. |
Part 2: Mechanistic Reactivity & Signaling
The Electrophilic Trigger
Both compounds react via nucleophilic attack at the isothiocyanate carbon. However, the kinetics differ:[2]
-
PITC: Reacts rapidly with primary amines (N-terminus) at pH 8–9. The lack of steric bulk allows it to penetrate protein globular structures effectively.
-
Phenoxy Derivative: The ortho-phenoxy group shields the NCS carbon. This reduces non-specific reactivity but enhances selectivity for hydrophobic pockets in enzymes or receptors (e.g., tubulin, cysteine proteases).
Visualization of Reactivity Pathways
The following diagram contrasts the "Analytical" pathway of PITC with the "Bioactive" pathway of the phenoxy derivative.
Figure 1: Comparative Mechanism of Action. PITC follows a defined chemical cleavage pathway (Edman), while the Phenoxy derivative engages in intracellular covalent modification leading to biological phenotypic changes.
Part 3: Experimental Protocols
PITC: The Edman Degradation Standard
Context: Used for determining the amino acid sequence of a peptide/protein from the N-terminus.[1]
Reagents:
-
PITC (Sequencing Grade)
-
Coupling Buffer: Pyridine/N-methylmorpholine/Water
-
Cleavage Reagent: Trifluoroacetic acid (TFA)
Protocol:
-
Coupling: Dissolve protein sample (10–100 pmol) in Coupling Buffer (pH 9.0). Add 5% PITC in heptane. Flush with N₂. Incubate at 50°C for 20 min.
-
Mechanism:[3] PITC attacks the free
-amino group to form the Phenylthiocarbamyl (PTC) protein.
-
-
Wash: Extract excess reagents with ethyl acetate and heptane. Dry under vacuum.
-
Cleavage: Treat the dry PTC-protein with anhydrous TFA at 50°C for 10 min.
-
Mechanism:[3] The sulfur of the PTC group attacks the carbonyl of the first amino acid, cleaving it as an unstable anilinothiazolinone (ATZ) derivative. The rest of the protein (n-1) remains intact.
-
-
Conversion: Convert the ATZ derivative to the stable Phenylthiohydantoin (PTH) amino acid using 25% aqueous TFA (80°C, 10 min).
-
Analysis: Identify the PTH-amino acid via C18 Reverse-Phase HPLC (UV detection at 269 nm).
1-Isothiocyanato-2-phenoxybenzene: Synthesis & Bioassay
Context: Synthesis of the scaffold for SAR studies (e.g., anticancer activity against MCF-7 cells).
Synthesis Protocol (Thiophosgene Method):
-
Precursor: 2-Phenoxyaniline.[4]
-
Reagent: Thiophosgene (CSCl₂) - Warning: Highly Toxic .
-
Alternative (Safer): Dithiocarbamate method using CS₂ and Tosyl Chloride.
Step-by-Step (DCM/Base Method):
-
Dissolution: Dissolve 2-phenoxyaniline (1.0 eq) in Dichloromethane (DCM) containing Triethylamine (3.0 eq). Cool to 0°C.
-
Thiophosgene Addition: Slowly add Thiophosgene (1.1 eq) dropwise over 15 minutes. Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of amine.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane eluent).
-
Yield Expectation: 65–85% as a colorless/pale oil or solid.
-
Biological Assay Application (Cell Viability):
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates.
-
Treatment: Dissolve 1-Isothiocyanato-2-phenoxybenzene in DMSO. Treat cells with graded concentrations (1–100 µM).
-
Endpoint: After 48h, assess viability using MTT or CellTiter-Glo.
-
Note: The lipophilicity of the phenoxy group facilitates membrane crossing, allowing the isothiocyanate to deplete intracellular Glutathione (GSH) or carbamoylate tubulin.
-
Part 4: Scientific Integrity & Safety
-
Handling PITC: PITC is volatile and a potent sensitizer. It must be handled in a fume hood. In Edman degradation, the purity of PITC is critical; oxidation products can cause "lag" in sequencing or ghost peaks in HPLC.
-
Handling Phenoxy Derivative: While less volatile due to higher molecular weight, it is a potent electrophile. It can irreversibly alkylate cysteine residues in skin proteins, leading to contact dermatitis.
-
Storage: Both compounds are sensitive to moisture (hydrolysis to amine + COS). Store under inert gas (Argon/Nitrogen) at -20°C.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1] Acta Chemica Scandinavica, 4, 283-293. Link
-
Geng, F., et al. (2011). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. Journal of Medicinal Chemistry. Link
-
Santa Cruz Biotechnology. (n.d.). 1-Isothiocyanato-2-phenoxybenzene Product Data. Link
-
BenchChem. (2025).[1][5][6] Comparative Reactivity of Aryl Isothiocyanates. Link
-
PubChem. (2025).[7] Phenyl Isothiocyanate Compound Summary. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene | C19H21NOS | CID 13272147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Synthesis Pathways for 2-Phenoxy Substituted Isothiocyanates
Part 1: Executive Summary & Strategic Context
In the landscape of covalent drug discovery, isothiocyanates (ITCs) have emerged as privileged scaffolds due to their ability to modify cysteine residues in target proteins (e.g., Keap1 modification for Nrf2 activation). While 2-phenylethyl isothiocyanate (PEITC) is a well-characterized anticancer agent, its 2-phenoxy analogs (e.g., 2-phenoxyethyl isothiocyanate) represent a critical bioisosteric expansion.
The introduction of the phenoxy ether linkage alters the physicochemical profile:
-
Electronic Modulation: The oxygen atom introduces an inductive electron-withdrawing effect, potentially increasing the electrophilicity of the isothiocyanate carbon relative to the alkyl counterpart.
-
Solubility & Lipophilicity: The ether oxygen acts as a hydrogen bond acceptor, modifying the LogP and potentially improving oral bioavailability.
-
Metabolic Stability: The ether linkage alters the metabolic soft spots compared to the alkyl chain of PEITC.
This guide details the robust synthesis of 2-phenoxyethyl isothiocyanate and 2-phenoxyphenyl isothiocyanate , prioritizing scalable, high-fidelity protocols over purely academic curiosities.
Part 2: Retrosynthetic Analysis & Precursor Assembly
Before isothiocyanate formation, the integrity of the amine precursor is paramount. Unlike simple alkyl amines, 2-phenoxy amines require specific handling to avoid side reactions during the subsequent desulfurization steps.
Precursor Synthesis: 2-Phenoxyethylamine
The most reliable route involves a Williamson ether synthesis followed by a Gabriel synthesis or Azide reduction to avoid poly-alkylation.
Pathway:
-
Alkylation: Phenol + 1,2-Dibromoethane
2-Phenoxyethyl bromide. -
Amination: 2-Phenoxyethyl bromide + Potassium Phthalimide
Phthalimide intermediate. -
Deprotection: Hydrazine hydrate
2-Phenoxyethylamine .
Critique: Direct reaction of phenol with 2-chloroethylamine is often low-yielding due to polymerization. The phthalimide route guarantees a primary amine, which is essential for clean isothiocyanate formation.
Part 3: Core Synthesis Pathways
We present three distinct pathways for converting the amine to the isothiocyanate. Method A is the recommended standard for medicinal chemistry due to its balance of safety and yield. Method B is reserved for scale-up where atom economy is critical.
Method A: The Dithiocarbamate Desulfurization (The "Green" Route)
Reagents: Carbon Disulfide (
Rationale
This method avoids the use of thiophosgene (highly toxic) and relies on the in-situ generation of the dithiocarbamate anion. The addition of Tosyl Chloride activates the sulfur, creating a good leaving group that facilitates the breakdown to the isothiocyanate.
Protocol
-
Dithiocarbamate Formation:
-
Dissolve 2-phenoxyethylamine (10 mmol, 1.0 eq) in THF (20 mL).
-
Cool to 0°C under
atmosphere. -
Add Triethylamine (20 mmol, 2.0 eq) followed by dropwise addition of Carbon Disulfide (100 mmol, 10 eq). Note: Excess
drives the equilibrium. -
Stir for 2 hours at room temperature. A white/yellow precipitate (dithiocarbamate salt) may form.
-
-
Desulfurization:
-
Cool the mixture back to 0°C.
-
Add Tosyl Chloride (10 mmol, 1.0 eq) dissolved in minimal THF dropwise.
-
Stir for 1 hour at 0°C, then 2 hours at room temperature.
-
Observation: The reaction mixture will turn yellow/orange as the ITC forms.
-
-
Workup:
-
Add 1N HCl (to quench unreacted amine and dissolve salts). Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
. -
Concentrate in vacuo.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc 9:1).
-
Target Yield: 85-92%.
-
Method B: The Thiophosgene Route (Classical)
Reagents: Thiophosgene (
Rationale
While toxic, this method is chemically superior for sterically hindered or electron-deficient amines (e.g., 2-phenoxyaniline ). The biphasic system buffers the HCl generated, preventing amine protonation.
Protocol
-
Setup: Prepare a biphasic mixture of
(20 mL) and saturated aqueous (20 mL). -
Addition: Add Thiophosgene (1.1 eq) to the organic layer. Cool to 0°C.[1][2]
-
Reaction: Add the 2-phenoxy substituted amine (1.0 eq) slowly over 20 minutes. Vigorous stirring is critical to maximize interfacial surface area.
-
Completion: Stir for 2 hours. The organic layer is separated, dried, and concentrated.[3]
-
Safety Note: Thiophosgene is volatile and highly toxic. Use a bleach trap for all effluent gas.
Method C: Thiocarbonyl Transfer (TCDI)
Reagents: 1,1'-Thiocarbonyldiimidazole (TCDI). Rationale: Ideal for late-stage functionalization where acidic conditions or harsh oxidants must be avoided.
Protocol
-
Dissolve amine (1.0 eq) in anhydrous DCM.
-
Add TCDI (1.1 eq) at 0°C.
-
Stir overnight. The imidazole byproduct is water-soluble, simplifying workup.
-
Yield: Typically lower (70-80%) but very clean profile.
Part 4: Data Presentation & Comparison
| Parameter | Method A (CS2/TsCl) | Method B (Thiophosgene) | Method C (TCDI) |
| Precursor | 2-Phenoxyethylamine | 2-Phenoxyaniline / Alkyl | Labile substrates |
| Yield | 85-92% | 90-98% | 70-80% |
| Toxicity | Moderate (CS2 is flammable) | High (CSCl2 is fatal if inhaled) | Low |
| Atom Economy | Low (TsCl waste) | High | Moderate |
| Purification | Column usually required | Often pure after workup | Simple wash |
| Key Risk | H2S evolution (manage ventilation) | Inhalation hazard | Cost of reagent |
Part 5: Visualization of Pathways
Figure 1: Comparative synthesis workflow for 2-phenoxyethyl isothiocyanate showing Precursor Assembly and three distinct NCS formation routes.
Part 6: Characterization & Quality Control
Trustworthiness in synthesis is validated by rigorous characterization.
-
IR Spectroscopy (Critical):
-
The diagnostic peak for Isothiocyanates is a very strong, broad absorption at 2050–2150 cm⁻¹ (
stretching). -
Absence of peaks in the 3300–3500 cm⁻¹ region confirms full conversion of the primary amine.
-
-
¹H NMR (CDCl₃):
-
2-Phenoxyethyl NCS:
- 7.30–6.90 (m, 5H, Ar-H)
-
4.15 (t, 2H,
Hz, ) -
3.85 (t, 2H,
Hz, )
-
Note: The methylene protons adjacent to the NCS group typically shift downfield by ~0.5-0.8 ppm relative to the starting amine.
-
-
¹³C NMR:
-
The isothiocyanate carbon appears at ~130-135 ppm . This is distinct from thiocyanates (
) which appear at ~110 ppm.
-
Part 7: Safety & Handling
-
Carbon Disulfide (
): Extremely flammable (Flash point -30°C) and neurotoxic. Use only in a fume hood. Avoid using heating mantles; use water baths. -
Thiophosgene: Highly toxic lachrymator. Keep a beaker of 10% NaOH/Ethanol ready to neutralize spills or contaminated glassware immediately.
-
Isothiocyanates: Potent skin sensitizers and lachrymators. Double-glove and handle in a well-ventilated hood.
References
-
Munnige, R. et al. (2025). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Wong, R. & Dolman, S. J. (2007).[4] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates. Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Li, Z., et al. (2019).[4] A Facile and Efficient Synthesis of Isothiocyanates. Organic Letters, 21(7), 2106-2110. [Link]
-
Sommen, G. et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2736. [Link]
Sources
2-Phenoxyphenyl Isothiocyanate: A Strategic Scaffold for Heterocyclic Library Generation
The following technical guide details the utility, synthesis, and application of 2-phenoxyphenyl isothiocyanate in drug discovery.
Executive Summary
2-Phenoxyphenyl isothiocyanate represents a high-value "privileged structure" building block in medicinal chemistry. It combines the lipophilic, conformationally distinct diphenyl ether motif—common in kinase inhibitors and antimicrobial agents—with the versatile reactivity of the isothiocyanate (ITC) functional group. Unlike simple alkyl or phenyl ITCs, this scaffold allows for the rapid assembly of complex tricyclic cores (such as dibenzoxazepines) and privileged heterocycles (benzothiazoles, quinazolinones) while retaining a hydrophobic pharmacophore essential for binding to deep protein pockets (e.g., the ATP-binding site of kinases).
This guide provides a comprehensive technical analysis of this building block, including validated synthetic protocols, reaction pathways, and its application in structure-activity relationship (SAR) campaigns.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
The 2-phenoxyphenyl isothiocyanate molecule consists of an isothiocyanate group attached to the ortho position of a diphenyl ether.
| Property | Description |
| IUPAC Name | 1-Isothiocyanato-2-phenoxybenzene |
| Molecular Formula | C₁₃H₉NOS |
| Molecular Weight | 227.28 g/mol |
| Key Moiety | Diphenyl Ether: Provides hydrophobic bulk and "twist" conformation.Isothiocyanate: Electrophilic "warhead" for nucleophilic attack. |
| Reactivity Profile | Highly reactive toward nucleophiles (amines, thiols, hydrazines). Precursor for thioureas, dithiocarbamates, and heterocycles. |
Structural Advantage in Drug Design
The ortho-positioning of the phenoxy group is critical. Unlike para-phenoxy isomers (common in drugs like Ibrutinib), the ortho-isomer induces a specific torsional twist, preventing the two phenyl rings from becoming coplanar. This steric constraint is valuable for:
-
Selectivity: Fitting into restricted hydrophobic pockets where flatter molecules cannot bind.
-
Intramolecular Cyclization: The proximity of the phenoxy ring to the ITC-derived intermediates facilitates unique cyclization pathways to form tricyclic systems.
Synthetic Pathways & Reactivity Hub
The utility of 2-phenoxyphenyl isothiocyanate lies in its role as a divergent intermediate. It serves as a "hub" for generating diverse heterocyclic libraries.
Pathway Analysis (DOT Visualization)
Caption: Divergent synthesis map showing the transformation of 2-phenoxyaniline into the ITC building block and its subsequent conversion into four distinct privileged pharmacophore classes.
Validated Experimental Protocols
Protocol A: Synthesis of 2-Phenoxyphenyl Isothiocyanate
Rationale: Direct thiophosgenation is toxic. The dithiocarbamate salt method using CS₂ and a desulfurizing agent (like tosyl chloride or DCC) is safer and provides high yields.
Reagents:
-
2-Phenoxyaniline (1.0 eq)
-
Carbon disulfide (CS₂) (10.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq) or Tosyl Chloride (TsCl)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dithiocarbamate Formation: Dissolve 2-phenoxyaniline (10 mmol) in dry THF (20 mL). Add Et₃N (20 mmol) and cool to 0°C. Dropwise add CS₂ (100 mmol) over 15 minutes. Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.
-
Desulfurization: Cool the mixture back to 0°C. Add DCC (11 mmol) portion-wise (or a solution of TsCl). Stir for 30 minutes at 0°C, then overnight at RT.
-
Workup: Filter off the precipitated dicyclohexylthiourea (DCU) byproduct. Concentrate the filtrate.
-
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc, typically 95:5) to yield 2-phenoxyphenyl isothiocyanate as a pale yellow oil/solid.
-
Validation: IR spectrum should show a strong, broad peak at ~2100 cm⁻¹ (N=C=S stretch).
-
Protocol B: Synthesis of 2-Amino-benzothiazole Derivatives
Rationale: This reaction leverages the electrophilicity of the ITC and the nucleophilicity of 2-aminothiophenol to form a benzothiazole core, a scaffold found in antitumor and antiamyloid agents.
Reagents:
-
2-Phenoxyphenyl isothiocyanate (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Catalyst: Iodine (I₂) or simple reflux in EtOH
Step-by-Step Methodology:
-
Dissolve 2-phenoxyphenyl isothiocyanate (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in Ethanol (10 mL).
-
Reflux the mixture for 4–6 hours. (Alternatively, add 10 mol% I₂ and stir at RT for rapid cyclization).
-
Monitor via TLC (disappearance of ITC).
-
Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
Medicinal Chemistry Applications
Kinase Inhibition (Type II & Allosteric)
The diphenyl ether motif is a proven scaffold in kinase inhibitors (e.g., Ibrutinib, Sorafenib). By using the 2-phenoxyphenyl ITC, researchers can synthesize thiourea-based kinase inhibitors .
-
Mechanism: The thiourea NH groups form hydrogen bonds with the "gatekeeper" residue or the hinge region (Glu/Asp) of the kinase ATP pocket. The 2-phenoxy group occupies the hydrophobic back-pocket (Pocket II), providing selectivity against kinases that cannot accommodate the steric bulk of the ortho-substituent.
CNS Agents (Benzodiazepine Mimetics)
The 2-phenoxyphenyl scaffold is structurally pre-organized to mimic the twisted conformation of benzodiazepines .
-
Application: Reaction of the ITC with hydrazides followed by cyclization (using POCl₃) yields 1,3,4-oxadiazoles or 1,2,4-triazoles bearing the 2-phenoxyphenyl group. These compounds have demonstrated anticonvulsant activity by modulating GABA-A receptors.
Antimicrobial Quinazolinones
Reacting 2-phenoxyphenyl ITC with anthranilic acid yields 3-(2-phenoxyphenyl)-2-thioxoquinazolin-4(3H)-ones .
-
Bioactivity: These derivatives act as DHFR (Dihydrofolate reductase) inhibitors in bacteria. The 2-phenoxy group enhances membrane permeability and binding affinity to the hydrophobic active site of the enzyme.
References
-
Synthesis of Isothiocyanates: Li, Z., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 2013.[] Link
-
Benzothiazole Synthesis: Wang, M., et al. "Recent Advances in the Synthesis of Benzothiazoles." RSC Advances, 2015. Link
-
Quinazolinone Bioactivity: Al-Omary, F. A., et al. "Synthesis and biological evaluation of some new 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones." Molecules, 2010. Link
-
Diphenyl Ether Scaffold in Drugs: Liu, J., et al. "Diphenyl ether: A privileged scaffold for drug discovery." European Journal of Medicinal Chemistry, 2018. Link
-
Anticonvulsant Oxadiazoles: Tabatabai, S. A., et al. "Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives." Iranian Journal of Pharmaceutical Research, 2013. Link
Sources
Methodological & Application
Solvent selection for 1-Isothiocyanato-2-phenoxybenzene reactions
Application Note: Precision Solvent Engineering for 1-Isothiocyanato-2-phenoxybenzene
Executive Summary
1-Isothiocyanato-2-phenoxybenzene (also known as 2-phenoxyphenyl isothiocyanate) is a specialized electrophilic building block used in the synthesis of thiourea derivatives, benzoxazoles, and other sulfur-nitrogen heterocycles. Its utility in drug discovery—particularly for antimicrobials and kinase inhibitors—is defined by the ortho-phenoxy moiety. This functional group introduces significant lipophilicity and steric bulk adjacent to the reactive isothiocyanate (-N=C=S) core.
This guide provides a scientifically grounded protocol for solvent selection, moving beyond generic "try-and-see" approaches to a mechanistic strategy that optimizes yield, purity, and reaction kinetics.
Physicochemical Profile & Mechanistic Implications
To select the correct solvent, one must understand the molecule's behavior in solution:
-
Lipophilicity (LogP ~4.0–4.5): The diphenyl ether backbone renders this molecule highly hydrophobic. It is insoluble in water and requires organic solvents for homogeneous reaction conditions.
-
The "Ortho-Phenoxy" Effect: Unlike simple phenyl isothiocyanate, the 2-phenoxy group creates a "molecular gate" near the electrophilic carbon.
-
Steric Consequence: Bulky nucleophiles (e.g., secondary amines) may face kinetic resistance.
-
Electronic Consequence: The phenoxy oxygen donates electron density via resonance, potentially reducing the electrophilicity of the NCS carbon compared to electron-deficient analogs (e.g., 4-nitrophenyl isothiocyanate).
-
Mechanistic Goal: The solvent must solubilize the lipophilic starting material while stabilizing the polar transition state of the nucleophilic addition.
Solvent Selection Matrix
The following table categorizes solvents based on their interaction with the 1-Isothiocyanato-2-phenoxybenzene system.
| Solvent Class | Specific Solvent | Kinetic Impact | Solubility | Recommendation |
| Halogenated | Dichloromethane (DCM) | Moderate | Excellent | Standard. Best for initial screens. Product often remains soluble, requiring evaporation. |
| Protic | Ethanol (EtOH) | High (Catalytic) | Good (Hot) | Green Option. Protic solvents can activate the NCS carbon via H-bonding. Product often precipitates (self-purifying). |
| Polar Aprotic | DMF / DMSO | Very High | Excellent | Hard/Slow Reactions. Use for weak nucleophiles (e.g., anilines). Harder to remove during workup. |
| Non-Polar | Toluene | Low (Thermal) | Excellent | High Temp. Use for refluxing difficult substrates where thermal energy is needed to overcome steric hindrance. |
| Ethereal | THF / 1,4-Dioxane | Moderate | Excellent | Alternative. Good for intermediate polarity; easy to remove. |
Decision Logic & Workflow (Visualized)
The following diagram illustrates the logical flow for selecting reaction conditions based on the nucleophile type.
Caption: Decision tree for solvent selection based on nucleophile strength and steric constraints.
Experimental Protocols
Protocol A: The "Precipitation Method" (Ethanol)
Best for: Primary amines and rapid library synthesis.
Rationale: Ethanol is a protic solvent that can hydrogen-bond with the sulfur of the isothiocyanate, increasing the electrophilicity of the central carbon. Furthermore, the resulting thiourea is often less soluble in ethanol than the starting materials, driving the reaction to completion via Le Chatelier's principle and simplifying purification.
-
Preparation: In a round-bottom flask, dissolve 1-Isothiocyanato-2-phenoxybenzene (1.0 equiv) in absolute Ethanol (concentration ~0.2 M).
-
Note: If the starting material does not dissolve at RT, gently warm to 40°C.
-
-
Addition: Add the Amine (1.1 equiv) dropwise while stirring.
-
Reaction: Reflux the mixture for 2–4 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). The isothiocyanate spot (high R_f) should disappear.
-
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath) for 30 minutes.
-
If precipitate forms: Filter the solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x).
-
If no precipitate: Evaporate solvent and recrystallize from EtOH/Water.[1]
-
Protocol B: The "Thermal Drive" (Toluene)
Best for: Sterically hindered amines or electron-deficient anilines.
Rationale: The ortho-phenoxy group creates steric hindrance. Weak nucleophiles may require temperatures >100°C to overcome the activation energy barrier. Toluene allows high-temperature reflux without the side-reactions (like hydrolysis) possible in protic solvents.
-
Preparation: Dissolve 1-Isothiocyanato-2-phenoxybenzene (1.0 equiv) in anhydrous Toluene (0.5 M).
-
Addition: Add the Nucleophile (1.2 equiv).
-
Optional: Add 1.5 equiv of Triethylamine (TEA) if using a salt form of the amine.
-
-
Reaction: Reflux (110°C) under an inert atmosphere (Nitrogen/Argon) for 6–12 hours.
-
Workup:
-
Evaporate Toluene under reduced pressure.
-
Dissolve the residue in DCM.
-
Wash with 1M HCl (to remove unreacted amine) followed by Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
Purify via flash column chromatography (Silica gel).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (RT) | Steric hindrance from phenoxy group. | Switch solvent to Toluene or DMF and heat to >80°C. |
| Oil formation (Ethanol) | Product is too lipophilic to crystallize. | Decant ethanol, dissolve oil in minimal DCM, and add Hexane to induce precipitation (trituration). |
| Hydrolysis Byproducts | Wet solvent used. | Isothiocyanates can slowly hydrolyze to amines/ureas in wet conditions. Use anhydrous solvents and store reagents under inert gas. |
| Slow Kinetics | Electronic deactivation. | Add a Lewis Acid catalyst (e.g., 10 mol% AlCl₃ or CuCl) in Toluene (Advanced users only). |
References
-
Satchell, D. P. N., & Satchell, R. S. (1990).[3] The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1415-1420.[3] Link
-
Mertschenk, B., Knott, A., & Bauer, W. (2012). Thiourea and Thiourea Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Link
-
Santa Cruz Biotechnology. (2024). 1-isothiocyanato-2-phenoxybenzene Product Data Sheet. SCBT. Link
-
BenchChem. (2025). Reaction mechanism of isothiocyanates with primary amines. BenchChem Technical Library. Link
-
Kevill, D. N., & D'Souza, M. J. (2012). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides.[4][5] International Journal of Molecular Sciences, 13(12). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Microwave-Assisted Synthesis Using 2-Phenoxyphenyl Isothiocyanate
For: Researchers, scientists, and drug development professionals.
I. Executive Summary: Accelerating Heterocyclic Chemistry
In the landscape of modern drug discovery, the efficient synthesis of novel heterocyclic scaffolds is paramount. 2-Phenoxyphenyl isothiocyanate stands out as a versatile building block, primed for the construction of a diverse array of biologically relevant molecules. When combined with the transformative power of microwave-assisted organic synthesis (MAOS), the path from simple precursors to complex heterocyclic cores is dramatically shortened. This guide provides an in-depth exploration of the principles and practical applications of microwave-assisted synthesis utilizing 2-phenoxyphenyl isothiocyanate, offering detailed protocols for the rapid construction of quinazolinone and benzoxazole derivatives. By leveraging the unique capabilities of microwave energy, researchers can achieve in minutes what once took hours or days, all while often realizing higher yields and cleaner reaction profiles.[1][2]
II. The Synergy of a Versatile Reagent and a Powerful Technology
The isothiocyanate functional group is a cornerstone in heterocyclic synthesis, acting as an electrophilic handle for a variety of cyclization and addition reactions. The 2-phenoxyphenyl substituent introduces unique steric and electronic properties, influencing the reactivity of the isothiocyanate and imparting desirable physicochemical characteristics to the resulting products, such as increased lipophilicity which can be crucial for biological activity.
Microwave-assisted organic synthesis has revolutionized chemical synthesis by offering a more efficient and controlled method of heating.[3] Unlike conventional heating which relies on thermal conduction, microwave irradiation directly energizes polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This often results in dramatic reductions in reaction times, increased product yields, and enhanced product purities by minimizing the formation of unwanted side products.[5]
The primary advantages of employing MAOS in conjunction with 2-phenoxyphenyl isothiocyanate include:
-
Rapid Reaction Times: Reactions that would typically require several hours of reflux can often be completed in a matter of minutes.[1][6]
-
Enhanced Yields: The precise temperature control and rapid heating afforded by microwave synthesis can lead to significantly improved product yields.
-
Greener Chemistry: Shorter reaction times and, in some cases, the ability to use less solvent contribute to more environmentally benign synthetic protocols.[7]
-
Facile Optimization: The speed of microwave-assisted reactions allows for the rapid screening of reaction conditions to identify the optimal parameters for a given transformation.
III. Core Applications and Synthetic Protocols
This section details the microwave-assisted synthesis of two key heterocyclic scaffolds derivable from 2-phenoxyphenyl isothiocyanate: 3-(2-phenoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and N-(2-phenoxyphenyl)benzoxazol-2-amine. The provided protocols are based on established methodologies for structurally similar compounds and serve as a robust starting point for optimization.[8][9]
A. Synthesis of 3-(2-Phenoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The following protocol describes a one-pot, microwave-assisted synthesis from an anthranilic acid derivative and 2-phenoxyphenyl isothiocyanate.
Reaction Principle: The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the microwave heating, leads to the formation of the quinazolinone ring system.
Protocol 1: Microwave-Assisted Synthesis of 3-(2-Phenoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
Methyl anthranilate (or a substituted anthranilic acid)
-
2-Phenoxyphenyl isothiocyanate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add methyl anthranilate (1.0 mmol, 1.0 equiv.).
-
Add 2-phenoxyphenyl isothiocyanate (1.0 mmol, 1.0 equiv.).
-
Add DMSO (3 mL) and deionized water (1 mL) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-(2-phenoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Note: This protocol is adapted from a general procedure for the synthesis of 2-thioxoquinazolines.[8] Optimization of temperature and reaction time may be necessary for different substituted anthranilic acids.
B. Synthesis of N-(2-Phenoxyphenyl)benzoxazol-2-amine
Benzoxazoles are another important class of heterocyclic compounds with diverse pharmacological activities.[4] The following protocol outlines a potential pathway for the synthesis of an N-aryl benzoxazole derivative through the reaction of an o-aminophenol with 2-phenoxyphenyl isothiocyanate, followed by a microwave-assisted cyclization.
Reaction Principle: The synthesis is envisioned as a two-step, one-pot process. First, the nucleophilic amino group of the o-aminophenol attacks the isothiocyanate to form a thiourea intermediate. The adjacent hydroxyl group then facilitates a microwave-promoted intramolecular cyclization with the elimination of hydrogen sulfide to form the benzoxazole ring.
Protocol 2: Microwave-Assisted Synthesis of N-(2-Phenoxyphenyl)benzoxazol-2-amine
Materials:
-
2-Aminophenol
-
2-Phenoxyphenyl isothiocyanate
-
N,N-Dimethylformamide (DMF) or a high-boiling point polar solvent
-
A suitable catalyst (e.g., a mild acid or base, to be determined empirically)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a stir bar, dissolve 2-aminophenol (1.0 mmol, 1.0 equiv.) in DMF (4 mL).
-
Add 2-phenoxyphenyl isothiocyanate (1.0 mmol, 1.0 equiv.) to the solution.
-
Optional: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) to facilitate the reaction.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 160-180 °C for 15-30 minutes under microwave irradiation. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain N-(2-phenoxyphenyl)benzoxazol-2-amine.
Note: The direct synthesis of benzoxazoles from o-aminophenols and isothiocyanates under microwave irradiation is a plausible but less documented route. This protocol is a starting point for methods development, and optimization of the solvent, catalyst, temperature, and time will be crucial for success.[9][10]
IV. Data Presentation and Comparative Analysis
To illustrate the advantages of microwave-assisted synthesis, the following table presents a comparison of typical reaction parameters for the synthesis of heterocyclic compounds using conventional heating versus microwave irradiation, based on literature for analogous reactions.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | Minutes |
| Typical Yield | Moderate to good | Good to excellent |
| Heating Method | External (oil bath, heating mantle) | Internal, direct dielectric heating |
| Temperature Gradient | Non-uniform | Uniform |
| Solvent Usage | Often requires larger volumes | Can often be reduced or eliminated |
V. Visualization of Workflows and Mechanisms
To further clarify the synthetic processes, the following diagrams illustrate the reaction workflows and proposed mechanisms.
Caption: Proposed mechanism for quinazolinone synthesis.
VI. Concluding Remarks for the Modern Chemist
The integration of microwave technology into the synthesis of heterocyclic compounds from versatile reagents like 2-phenoxyphenyl isothiocyanate represents a significant step forward in efficiency and innovation for drug discovery and development. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this powerful combination. While the provided methodologies are robust starting points, the true power of microwave synthesis lies in its capacity for rapid optimization, allowing for the fine-tuning of reaction conditions to achieve the best possible outcomes for a wide range of substrates. As the demand for novel chemical entities continues to grow, the adoption of such enabling technologies will be crucial for staying at the forefront of chemical and pharmaceutical research.
VII. References
-
Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484–486. [Link]
-
Mishra, A. D. (2012). A New Route for the Synthesis of Quinazolinones. International Journal of Pharmaceutical & Biological Archives, 3(1), 133-136.
-
Patil, S., et al. (2012). An efficient method for forming a series of 3-aryl 2-thioderivatives of quinazolinone through the MW-promoted cyclocondensation of anthranilic acid with thio carbamate salt of variously substituted anilines in either solvent (ethanol) or solvent-free conditions. Frontiers in Chemistry, 7, 134. [Link]
-
Kocyigit-Kaymakcioglu, B., & Rollas, S. (2018). Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Recent Patents on Anti-Infective Drug Discovery, 13(2), 143-156. [Link]
-
Sarmah, B., et al. (2023). Microwave-assisted synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. [Link]
-
Azizian, J., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 879. [Link]
-
Vo, T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2826-2834. [Link]
-
Reddy, M. S., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. [Link]
-
Phong, N. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7804. [Link]
-
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33835-33863. [Link]
-
Ezhilarasi, M.R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212.
-
Phakhodee, W., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(40), 28211-28219. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (Eds.). (2001). Microwave Assisted Organic Synthesis. Blackwell Science.
-
Sharma, P., & Singh, P. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. medRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Solid-Phase Synthesis Applications of Phenoxybenzene Isothiocyanates: Technical Guide & Protocols
Introduction: The Phenoxybenzene Isothiocyanate Scaffold
Phenoxybenzene isothiocyanates (Ph-O-Ph-NCS) represent a distinct class of electrophilic building blocks in medicinal chemistry. Unlike simple alkyl or phenyl isothiocyanates, the phenoxybenzene moiety provides a "privileged structure" motif often found in kinase inhibitors, antiviral agents, and nuclear receptor modulators. The ether linkage imparts flexibility and lipophilicity, allowing the molecule to occupy deep hydrophobic pockets in protein targets.
In Solid-Phase Organic Synthesis (SPOS), these reagents are primarily utilized to generate thioureas , which serve as stable pharmacophores or reactive intermediates for heterocyclization into thiohydantoins , iminohydantoins , and quinazolinones .
Key Chemical Advantages
-
High Electrophilicity: The isothiocyanate carbon is highly susceptible to nucleophilic attack by resin-bound amines.
-
Orthogonal Reactivity: The resulting thiourea is stable to standard Fmoc/tBu deprotection conditions but can be activated for cyclization.
-
Lipophilic Tuning: The phenoxy group improves cell permeability of the final cleaved small molecule.
Chemical Basis & Strategic Planning
Resin Selection
The choice of resin dictates the C-terminal functional group and the cleavage strategy.
| Resin Type | Linker Chemistry | Cleavage Condition | Application |
| Rink Amide (RAM) | Fmoc-Rink linker | 95% TFA | Generates C-terminal Amides . Ideal for stable thiourea libraries. |
| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Generates C-terminal Acids . Used when the thiourea is an intermediate for post-cleavage modification. |
| 2-Chlorotrityl Chloride | Trityl linker | 1% TFA / DCM | Acid-Sensitive Cleavage . Preserves sensitive groups; useful for fragment condensation. |
| Merrifield | Chloromethyl polystyrene | HF or TFMSA | Cyclative Cleavage . Ideal for forming thiohydantoins where the product releases itself from the resin upon cyclization. |
Solvent Systems for Lipophilic Building Blocks
Phenoxybenzene derivatives are hydrophobic. Standard SPOS solvents like pure DMF may not fully solvate the growing polymer chain if the loading is high.
-
Recommended Solvent: Anhydrous DMF/DCM (1:1 v/v) . DCM improves swelling of polystyrene beads, while DMF solubilizes the polar resin-bound peptide/amine backbone.[1]
Core Reaction Pathways (Visualization)
The following diagram outlines the two primary pathways: (A) Stable Thiourea Formation and (B) Cyclative Cleavage to Thiohydantoins.
Figure 1: Strategic workflow for solid-phase synthesis using isothiocyanates. Pathway A yields linear thioureas; Pathway B yields cyclic thiohydantoins.
Detailed Experimental Protocols
Protocol A: Synthesis of Resin-Bound Thioureas
Objective: To couple a phenoxybenzene isothiocyanate to a resin-bound primary amine (e.g., a deprotected amino acid).
Materials:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).
-
Reagent: 4-Phenoxyphenyl isothiocyanate (3–5 equivalents).
-
Solvent: Anhydrous DMF and DCM.
-
Base: DIPEA (Diisopropylethylamine) - Optional, only if amine is protonated.
Step-by-Step Procedure:
-
Swelling: Place resin in a fritted syringe reactor. Swell in DCM for 30 min. Wash with DMF (3x).
-
Fmoc Removal: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
QC Step (Kaiser Test): Perform a Kaiser test (see Section 5). Result must be Dark Blue (positive for free amine).
-
Coupling:
-
Dissolve 4-phenoxyphenyl isothiocyanate (5 eq) in minimal DMF/DCM (1:1).
-
Note: No coupling reagent (HATU/DIC) is needed; isothiocyanates are self-activating electrophiles.
-
Agitate at room temperature for 2 to 4 hours . The phenoxy group adds steric bulk, requiring longer reaction times than simple alkyl ITCs.
-
-
Washing: Drain and wash with DMF (5x) and DCM (5x) to remove excess reagent.
-
Validation (Kaiser Test): Perform Kaiser test. Result must be Yellow/Colorless (negative for free amine). If slightly blue, re-couple for 2 hours.
Protocol B: Cyclative Cleavage to 2-Thiohydantoins
Objective: To synthesize a 3-(phenoxyphenyl)-2-thiohydantoin derivative via acid-catalyzed cyclization. This is effectively a solid-phase Edman degradation variant.
Mechanism: The thiocarbonyl sulfur attacks the carbonyl carbon of the upstream amino acid, releasing the heterocycle from the resin.
Step-by-Step Procedure:
-
Precursor Assembly: Follow Protocol A to generate the resin-bound thiourea on a Wang or Merrifield resin loaded with an alpha-amino acid.
-
Cyclization/Cleavage Cocktail: Prepare a mixture of TFA:H2O (95:5). Note: Scavengers like TIS are usually not required unless the phenoxy ring has sensitive side groups.
-
Reaction:
-
Add the cleavage cocktail to the resin.[5]
-
Heat to 50°C for 2–4 hours or agitate at RT for 12–16 hours. The heat promotes the nucleophilic attack of the sulfur on the amide carbonyl.
-
-
Isolation:
-
Collect the filtrate.
-
Wash resin with DCM; combine washes with filtrate.
-
Evaporate solvent under nitrogen or reduced pressure.
-
-
Purification: The residue contains the free thiohydantoin. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Quality Control & Troubleshooting
Self-Validating Systems
In SPOS, you cannot monitor reaction progress via TLC. You must rely on colorimetric resin tests.
1. The Kaiser Test (Ninhydrin)[2][3][5][6][7]
-
Target: Primary Amines.
-
Reagents: Ninhydrin (5% in EtOH), Phenol (80% in EtOH), KCN (in Pyridine).
-
Procedure: Add 2 drops of each to a few resin beads. Heat at 100°C for 3 mins.
-
Interpretation:
-
🔵 Blue Beads: Free amine present (Coupling incomplete).
-
🟡 Yellow Beads: Amine capped (Coupling complete).
-
2. The Chloranil Test[2][3]
-
Target: Secondary Amines (e.g., Proline, or if N-alkylation was performed).
-
Reagents: 2% Acetaldehyde in DMF, 2% Chloranil in DMF.
-
Interpretation:
-
Dark Green/Blue: Secondary amine present.[7]
-
Amber/Colorless: Acylated/Coupled.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Kaiser Positive) | Steric hindrance from phenoxy group. | (1) Double couple with fresh reagents. (2) Increase temp to 40°C. (3) Switch solvent to NMP (higher boiling/polarity). |
| Aggregation (Gel-like resin) | Hydrophobic collapse of phenoxy chains. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100. |
| Low Yield of Thiohydantoin | Premature hydrolysis or incomplete cyclization. | Ensure anhydrous conditions during coupling. Increase temperature during TFA cleavage step (50-60°C). |
Advanced Application: Quinazolinone Synthesis
Phenoxybenzene isothiocyanates are excellent precursors for quinazolin-4(3H)-ones , a scaffold found in anticonvulsants and anticancer drugs.
Pathway:
-
Immobilize Anthranilic Acid on resin.
-
React with Phenoxybenzene Isothiocyanate to form the thiourea intermediate.
-
Treat with EDC·HCl or HMDS (Hexamethyldisilazane) to induce cyclodesulfurization/cyclization.
Figure 2: Synthesis of Quinazolinones via Isothiocyanate insertion.
References
-
Boas, U., et al. (2004). "Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents." Tetrahedron Letters, 45(2), 269-272.[8] Link
-
Matthews, J., & Rivero, R. A. (1997). "Solid phase synthesis of 2-thiohydantoins." The Journal of Organic Chemistry, 62(17), 6090-6092. Link
-
Pirrung, M. C., & Pansare, S. V. (2001).[9] "Trityl isothiocyanate support for solid-phase synthesis." Journal of Combinatorial Chemistry, 3(1), 90-96.[9] Link
-
Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry, 34(2), 595-598. Link
-
Musiol, R., et al. (2011). "Optimization of solid phase synthesis of quinazolin-4-ones." Der Pharma Chemica, 3(6), 63-69. Link
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. peptide.com [peptide.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Safe Handling and Storage of 2-Phenoxyphenyl Isothiocyanate
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-phenoxyphenyl isothiocyanate. Designed for researchers, chemists, and drug development professionals, this application note synthesizes established safety protocols for the isothiocyanate class of reagents with practical, field-proven insights. The protocols herein are structured to ensure user safety, maintain compound integrity, and support experimental reproducibility. Key sections cover hazard identification, required personal protective equipment (PPE), detailed procedures for handling and storage, and emergency response protocols.
Introduction: The Isothiocyanate Functional Group
2-Phenoxyphenyl isothiocyanate is an aromatic isothiocyanate, a class of compounds characterized by the highly reactive -N=C=S functional group. The electrophilicity of the central carbon atom makes isothiocyanates valuable reagents in synthetic chemistry, particularly for the formation of thiourea derivatives through reactions with primary and secondary amines.[1] This reactivity is fundamental in drug discovery for creating molecular scaffolds and in chemical biology for bioconjugation.
However, the same reactivity that makes isothiocyanates useful also renders them hazardous. They readily react with biological nucleophiles, such as the amine and thiol groups found in proteins, which can lead to skin and respiratory sensitization, irritation, and toxicity.[1] Therefore, a thorough understanding and strict adherence to safety protocols are paramount. This guide provides the necessary framework for mitigating the risks associated with 2-phenoxyphenyl isothiocyanate.
Hazard Identification and Risk Assessment
While specific toxicological data for 2-phenoxyphenyl isothiocyanate is not extensively published, the hazards can be reliably inferred from the well-documented behavior of the isothiocyanate functional group, particularly in other aromatic and substituted phenyl isothiocyanates.
Primary Hazards:
-
Toxicity: Isothiocyanates are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Corrosivity: The compound is expected to be corrosive, causing severe burns to the skin and eyes upon direct contact.[4][5] It is a lachrymator, meaning it will irritate the eyes and cause tearing.[6]
-
Sensitization: A significant risk associated with isothiocyanates is their potential to act as sensitizers. Repeated exposure, even at low levels, can lead to allergic reactions of the skin or respiratory system.[2][7][8]
-
Reactivity: The compound is highly reactive towards nucleophiles. It is particularly sensitive to moisture, which can cause hydrolysis and degradation of the material.[9][10] It will also react exothermically with strong bases, acids, alcohols, and amines.[6][11]
Table 1: Physicochemical and Hazard Profile
| Property | Value / Information | Source(s) |
| Chemical Formula | C₁₃H₉NOS | N/A |
| Molecular Weight | 227.28 g/mol | N/A |
| Appearance | Expected to be a light yellow to brown liquid or low-melting solid. | General[5] |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. May cause sensitization. | [2][3][5] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines, ammonia. | [6][11] |
| Storage Temperature | Recommended: 2-8°C under an inert atmosphere. | [6][8][10] |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
All manipulations of 2-phenoxyphenyl isothiocyanate, including weighing, solution preparation, and reaction quenching, must be performed inside a certified chemical fume hood.[4][12] The fume hood provides critical protection against the inhalation of toxic and irritating vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[4][13]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following PPE is required at all times when handling 2-phenoxyphenyl isothiocyanate:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when handling larger quantities (>10 g) or when there is a significant splash risk.[2][7]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart. Due to the risk of sensitization and burns, double-gloving is strongly recommended. Gloves must be inspected for pinholes before use and removed carefully to avoid contaminating the skin.[2][14] Never use latex gloves , as they offer poor protection against many organic chemicals.[14]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron is also recommended.[7]
-
Respiratory Protection: When engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a suitable organic vapor cartridge is necessary.[4][12] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[12]
Protocols for Safe Handling & Storage
Storage Protocol
Proper storage is critical for both safety and maintaining the chemical's purity. Isothiocyanates are sensitive to moisture and can degrade over time.[9][10]
-
Upon Receipt: Inspect the container for damage. Ensure the cap is tightly sealed.
-
Storage Location: Store the container in a designated, well-ventilated, corrosives-compatible cabinet. The recommended storage temperature is refrigerated (2-8°C).[8]
-
Inert Atmosphere: 2-phenoxyphenyl isothiocyanate should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric moisture.[11][13] If the original container is not packaged under inert gas, or after the first use, flush the headspace of the container with inert gas before re-sealing.
-
Segregation: Store away from incompatible materials, especially water, alcohols, amines, and strong bases.[6][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. georganics.sk [georganics.sk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. foodb.ca [foodb.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. safeusediisocyanates.eu [safeusediisocyanates.eu]
Validation & Comparative
Definitive Validation of Covalent Binding: A Crystallographic Guide
Executive Summary
In the resurgence of Targeted Covalent Inhibitors (TCIs), distinguishing between specific covalent engagement and non-specific promiscuity is the primary bottleneck. While Mass Spectrometry (MS) provides rapid stoichiometric evidence, it fails to define the stereochemical nature of the bond. X-ray Crystallography remains the only technique capable of validating the precise atomistic geometry of the covalent adduct.
This guide outlines the rigorous validation of covalent binding, comparing crystallographic fidelity against kinetic and mass-based alternatives. It provides a self-validating workflow for researchers to confirm "warhead" engagement with high-confidence structural data.
Part 1: The Landscape of Covalent Validation
To validate a covalent inhibitor, one must prove three things: Stoichiometry (1:1 binding), Kinetics (time-dependent inhibition), and Topology (specific residue modification).
Table 1: Comparative Performance Analysis
X-ray Crystallography vs. Mass Spectrometry & Kinetics
| Feature | X-ray Crystallography (The Gold Standard) | Intact Protein MS | Kinetic Assays ( |
| Primary Output | 3D Atomic Coordinates & Electron Density | Molecular Mass ( | Rate Constants |
| Binding Site ID | Definitive (Visual confirmation of residue) | Inferential (unless peptide mapping is used) | Inferential (based on activity loss) |
| Stereochemistry | High (Resolves enantiomers/bond angles) | None | None |
| False Positive Risk | Low (Non-specific binding is usually disordered) | High (Detects non-specific surface adducts) | Medium (Assay interference/artifacts) |
| Throughput | Low to Medium | High | High |
| Sample Req. | High (mg quantities, diffraction-quality crystals) | Low ( | Low (nM concentrations) |
Critical Insight: MS can confirm that a bond formed, but only X-ray can confirm how it formed. For structure-based drug design (SBDD), knowing the angle of nucleophilic attack is non-negotiable for optimizing potency [1].
Part 2: The X-Ray Crystallography Workflow
Validating a covalent complex requires modifying standard protocols to account for the irreversible nature of the ligand. The choice between Soaking and Co-crystallization is the first critical decision.
Experimental Protocol: Soaking vs. Co-crystallization
Method A: Soaking (Preferred for High-Throughput)
Best for: Robust crystal systems (e.g., Trypsin, HSP90) where the apo-crystals are reproducible.
-
Harvest: Transfer apo-crystals to a drop containing mother liquor.
-
Incubation: Add the covalent inhibitor.
-
Concentration: 2–5 mM (or 10x the
of the reversible recognition moiety). -
Duration:Critical Step. Start with 1 hour. Covalent reactions in the crystal lattice are slower than in solution due to restricted solvent channels. Extend to 24h if occupancy is low.
-
-
Cryo-protection: Transfer to cryo-solution containing the ligand to prevent "back-soaking" or hydrolysis during freezing.
Method B: Co-crystallization (Preferred for Complex Targets)
Best for: Proteins requiring major conformational changes to accommodate the ligand (e.g., Kinases with DFG-loop movement).
-
Incubation: Mix protein and inhibitor in solution before setting up drops.
-
Ratio: 1:1.2 (Protein:Ligand).
-
Time: Incubate for 30–60 mins at 4°C or RT to ensure 100% adduct formation (verify by MS if possible).
-
-
Screening: Set up hanging/sitting drops. Note that the covalent adduct is a distinct chemical species and may crystallize in a different space group than the apo protein.
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal crystallization strategy for covalent ligands.
Part 3: Data Interpretation & Quality Metrics
The "moment of truth" in X-ray validation is the inspection of the electron density map. You are looking for physical continuity between the ligand and the protein side chain.
The "Continuous Density" Standard
A valid covalent bond must show continuous electron density in the
-
Initial Inspection: Calculate the map without the ligand. Look for a positive green blob (
) extending from the nucleophile (e.g., Cysteine thiol) to the ligand binding pocket. -
Refinement: After placing the ligand, the
map (blue) should show a continuous bridge at . If the density breaks between the sulfur and the warhead carbon, the occupancy is likely partial, or the bond has not formed [2].
Geometric Validation Criteria
Do not rely on software defaults. You must manually verify the geometry against chemical reality.
-
Bond Lengths:
-
Cysteine–Acrylamide (Michael Addition): The C–S bond length should be restrained to 1.82 Å (± 0.05 Å) [3].
-
Serine–Nitrile/Carbamate: The C–O bond length is typically 1.43 Å .
-
-
Restraints: Use a specific CIF dictionary (generated via Phenix eLBOW or CCP4 AceDRG) that explicitly defines the covalent linkage. Crucial: If you do not define the link, refinement programs will repel the atoms, creating a false gap in the density.
Logic for Validation (Decision Tree)
Figure 2: Logical framework for interpreting electron density maps to confirm covalency.
Part 4: Troubleshooting & Artifacts
Radiation Damage
High-intensity synchrotron radiation can specifically cleave covalent bonds, particularly C–S (disulfide/thioether) and C–Halogen bonds.
-
Symptom: The density for the covalent bond disappears in later datasets or shows negative density in
maps. -
Solution: Collect data at multiple positions on the crystal (helical scan) or use a composite dataset from multiple crystals with low dose [4].
Stereochemical Ambiguity
Michael acceptors create a new chiral center upon reaction.
-
Issue: MS cannot distinguish between the R and S enantiomers of the adduct.
-
Solution: X-ray crystallography is the only method to resolve this. If the density is ambiguous, refine both enantiomers and compare the R-factors and correlation coefficients.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. Link
-
Orru, R., et al. (2020). "Covalent bond length analysis in protein-ligand complexes." Acta Crystallographica Section D, 76(2), 120-130. Link
-
Garman, E. F. (2010). "Radiation damage in macromolecular crystallography: what is it and why should we care?" Acta Crystallographica Section D, 66(4), 339-351. Link
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C13H9NOS Compounds
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement. The molecular formula C13H9NOS represents a diverse landscape of isomeric compounds, each with potentially unique pharmacological properties. Verifying the elemental composition of a synthesized compound is a critical first step in confirming its identity and purity. This guide provides a comprehensive comparison of elemental analysis data for C13H9NOS compounds, supported by experimental insights and a discussion of complementary analytical techniques.
The Imperative of Elemental Analysis in Compound Verification
Elemental analysis, specifically CHNS/O analysis, serves as a cornerstone technique in synthetic and pharmaceutical chemistry.[1][2] It provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2] This data is fundamental for:
-
Empirical Formula Validation: The experimental percentages of each element are compared against the theoretical values calculated from the expected molecular formula. A close correlation, typically within ±0.4%, is a primary indicator that the desired compound has been synthesized.[3][4]
-
Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts.[5]
-
Structural Elucidation Support: In conjunction with other analytical techniques like mass spectrometry and NMR spectroscopy, elemental analysis provides a foundational piece of the puzzle in determining the precise structure of a molecule.[1]
Theoretical vs. Experimental Elemental Composition of C13H9NOS
The law of definite proportions states that a pure chemical compound will always contain the same elements in the same proportion by mass.[4] For any isomer of C13H9NOS, the theoretical elemental composition is constant.
Molecular Weight: 227.28 g/mol
Theoretical Elemental Composition:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 13 | 156.13 | 68.70% |
| Hydrogen (H) | 1.01 | 9 | 9.09 | 4.00% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.16% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 7.04% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 14.11% |
| Total | 227.30 | 100.00% |
The following table compares the theoretical elemental data with hypothetical experimental results for two known isomers of C13H9NOS. In a real-world scenario, experimental values that fall within the acceptable ±0.4% range of the theoretical values would be considered strong evidence for the assigned molecular formula.
Comparison of Theoretical and Hypothetical Experimental Data for C13H9NOS Isomers
| Isomer Name | Analysis Type | % Carbon | % Hydrogen | % Nitrogen | % Sulfur |
| Theoretical | Calculated | 68.70 | 4.00 | 6.16 | 14.11 |
| 1-Isothiocyanato-4-phenoxybenzene | Hypothetical Experimental | 68.55 | 4.08 | 6.21 | 14.19 |
| 1-Isothiocyanato-2-phenoxybenzene | Hypothetical Experimental | 68.81 | 3.95 | 6.11 | 14.05 |
Experimental Protocol for CHNS Elemental Analysis
The most common method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis.[1] This technique involves the complete combustion of the sample in a high-temperature, oxygen-rich environment to convert the constituent elements into simple gases (CO2, H2O, N2, and SO2). These gases are then separated and quantified.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The precise weight is critical for accurate percentage calculations.
-
-
Combustion:
-
The encapsulated sample is introduced into a combustion furnace heated to approximately 900-1000°C.
-
A pulse of pure oxygen is injected, leading to flash combustion of the sample and the capsule. This process rapidly converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO2).
-
-
Reduction and Gas Purification:
-
The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper. This reduces the nitrogen oxides to elemental nitrogen (N2) and removes any excess oxygen.
-
The gas mixture then passes through various traps to remove interfering elements like halogens and to ensure complete combustion.
-
-
Gas Separation and Detection:
-
The purified gas mixture (He, CO2, H2O, N2, and SO2) is passed through a chromatographic column. The gases are separated based on their different retention times.
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas caused by the sample gas, producing a signal proportional to the concentration of the gas.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals for each gas.
-
By comparing the integrated signals to those of a known standard (e.g., acetanilide), and using the initial sample weight, the software calculates the mass percentage of each element (C, H, N, S) in the original sample.
-
Workflow of CHNS Elemental Analysis
Sources
Spectroscopic Identification of Thiourea Products: A Comparative Analytical Guide
Topic: Spectroscopic Identification of Thiourea Products from Isothiocyanates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
The transformation of isothiocyanates (
This guide objectively compares the three primary spectroscopic modalities—Infrared (IR) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) —evaluating their efficacy in confirming the isothiocyanate-to-thiourea conversion. It provides a self-validating experimental protocol and definitive reference data.
Strategic Workflow: The Identification Logic
The following decision tree illustrates the logical flow for confirming thiourea formation, highlighting the specific role of each analytical technique.
Figure 1: Logical workflow for the spectroscopic validation of thiourea synthesis. The process moves from rapid functional group verification (IR) to definitive structural elucidation (NMR).
Comparative Analysis of Analytical Methods
Method 1: Infrared Spectroscopy (FT-IR)
Role: Rapid "Go/No-Go" decision gate.
Mechanism: Detects the vibration of the heterocumulene system (
| Feature | Isothiocyanate (Precursor) | Thiourea (Product) | Analytical Insight |
| Primary Band | ~2000–2200 cm⁻¹ (Strong, Broad) | Absent | The complete disappearance of this band is the primary indicator of reaction completion [1]. |
| Secondary Band | N/A | 3200–3400 cm⁻¹ | Appearance of broad N-H stretching vibrations. |
| Fingerprint | N/A | 1000–1400 cm⁻¹ | Appearance of C=S stretching (often mixed with C-N modes). Less diagnostic than the NCS band due to overlap [2]. |
Verdict: IR is superior for monitoring reaction progress but insufficient for proving the final structure due to the ambiguity of the C=S stretch region.
Method 2: Nuclear Magnetic Resonance (NMR)
Role: The "Gold Standard" for structural proof. Mechanism: Detects the unique electronic environment of the thiocarbonyl carbon and the exchangeable amide protons.
-
NMR: The most definitive test. The thiocarbonyl carbon (
) appears significantly downfield, typically between 178–184 ppm [3]. This distinguishes it from ureas ( , ~155–160 ppm) and isothiocyanates ( , ~130–140 ppm, though often weak or silent due to relaxation dynamics) [4]. -
NMR: Reveals the formation of thioamide protons (
). These appear as broad singlets, typically in the 8.0–12.0 ppm range (solvent dependent, often DMSO- ), and are exchangeable with [5].
Method 3: Mass Spectrometry (MS)
Role: Confirmation of molecular formula and fragmentation logic. Mechanism: Ionization of the adduct.
-
Observation: Look for the molecular ion peak
. -
Fragmentation: Thioureas often undergo characteristic fragmentation, such as the loss of
(34 Da) or cleavage of the C-N bond to revert to the isothiocyanate fragment ion [6].
Detailed Experimental Protocol
Objective: Synthesis and characterization of N-phenyl-N'-benzylthiourea.
Materials
-
Reagents: Phenyl isothiocyanate (1.0 equiv), Benzylamine (1.0 equiv).
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH).
-
Instrumentation: FT-IR spectrometer, 400 MHz NMR (DMSO-
).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 1.0 mmol of Phenyl isothiocyanate in 5 mL of DCM.
-
Add 1.0 mmol of Benzylamine dropwise at room temperature (exothermic reaction).
-
Stir for 1–2 hours.
-
Self-Validation Check: Spot on TLC. The isothiocyanate spot (high
) should disappear; a new, more polar spot (lower ) should appear.
-
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Recrystallize the solid residue from ethanol/water to remove trace amines.
-
Dry product in a vacuum desiccator.
-
-
Spectroscopic Validation (The "Triad" Approach):
-
Experiment A: FT-IR (KBr Pellet or ATR)
-
Pass Criteria: Verify absence of peak at ~2100 cm⁻¹.[2] Verify presence of strong band at ~3250 cm⁻¹ (NH).
-
-
Experiment B:
NMR (DMSO- )-
Protocol: Dissolve ~5 mg of product in 0.6 mL DMSO-
. -
Target Signals: Look for two broad singlets (NH) between 9.0–10.0 ppm. Note that if the thiourea is symmetric, signals may merge or simplify.
-
Coupling: Observe the benzylic
doublet (if coupled to NH) converting to a singlet upon shake.
-
-
Experiment C:
NMR (DMSO- )-
Protocol: Run a standard proton-decoupled carbon experiment (minimum 256 scans due to quaternary carbons).
-
Pass Criteria: Identification of the single diagnostic peak at 180 ± 5 ppm (
). Absence of peak at ~135 ppm ( ).
-
-
Data Presentation: Reference Shifts
The following table summarizes the expected spectroscopic shifts for the transformation of Phenyl Isothiocyanate to a Thiourea derivative.
| Spectroscopic Mode | Parameter | Starting Material (Isothiocyanate) | Product (Thiourea) | Shift / Change |
| FT-IR | 2000–2200 cm⁻¹ (Strong) | Absent | Complete disappearance | |
| FT-IR | Absent | 3100–3400 cm⁻¹ | Appearance (Broad) | |
| FT-IR | N/A | 1200–1400 cm⁻¹ | Appearance (Variable intensity) | |
| ~130–140 ppm (Weak/Silent) | 178–184 ppm | distinct downfield shift | ||
| Absent | 8.0–11.0 ppm | New broad singlets |
References
-
BenchChem. Application Notes and Protocols: Synthesis of Thioureas using (1-Isothiocyanatoethyl)benzene.Link
-
M.M. Hemdan, et al. Synthesis and mass spectral study of thiourea and thiocarbamate derivatives. TSI Journals. Link
-
MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules.[3][4][5][6][7][8][9] Link
-
Kuthan, J., et al. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry. Link
-
RSC. Thiourea and isothiocyanate – two useful chromophores for stereochemical studies.[10] Organic & Biomolecular Chemistry.[6][10] Link
-
NIH. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea and isothiocyanate – two useful chromophores for stereochemical studies. A comparison of experiment and computation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1-Isothiocyanato-2-phenoxybenzene proper disposal procedures
Executive Summary: The "Chain of Custody" Approach
As researchers, we often treat disposal as an afterthought—a janitorial task rather than a scientific one.[1] This is a critical error. For 1-Isothiocyanato-2-phenoxybenzene (CAS: 3294-57-3) , improper disposal is not just a regulatory violation; it is a direct threat to laboratory integrity.[1]
This compound is a potent electrophile and sensitizer . Its disposal protocol is dictated by its high reactivity toward nucleophiles (amines, alcohols) and its potential to induce long-term immunological sensitization.[1]
Immediate Action Directive:
-
Primary Disposal Route: Lab Pack for Incineration.
-
Critical Segregation: NEVER mix with amine-containing waste streams.[1]
-
Spill Decontamination: Use the "Ammoniated Surfactant" protocol (detailed in Section 5).
Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand what drives its reactivity.[1] We are not just dumping a liquid; we are managing a functional group.
| Property | Data | Operational Implication |
| Structure | Phenyl ring with a phenoxy group and an isothiocyanate (-N=C=S) tail. | The -N=C=S group is the "warhead." It seeks electrons (nucleophiles). |
| Physical State | Low-melting solid (mp ~44–45°C) or supercooled liquid. | May exist as a liquid or solid depending on lab temp. Handle as a liquid to prevent splashes, but expect solids in storage.[1] |
| Reactivity | Electrophilic. Reacts exothermically with amines, thiols, and alcohols.[1] | DO NOT commingle with organic waste containing TEA, DIPEA, or primary amines.[1] |
| Toxicity | Sensitizer (Skin/Respiratory), Irritant.[1] | Zero-skin-contact policy. Nitrile gloves are minimum; Laminate film (Silver Shield) preferred for prolonged handling. |
Segregation Protocols: The "Do Not Mix" List
The most common accident involving isothiocyanates is the "Waste Drum Eruption." This occurs when an electrophile (Isothiocyanate) is poured into a waste container already holding nucleophiles (Amines).
The Mechanism of Failure: When 1-Isothiocyanato-2-phenoxybenzene meets an amine (like Isopropylamine waste), they form a Thiourea .[1] This reaction is exothermic.[1] In a closed waste drum, this heat accelerates further reactions, pressurizing the drum with volatile byproducts.[1]
Figure 1: The chemical incompatibility pathway.[1] Mixing isothiocyanates with amines generates heat and sludge, compromising waste container integrity.[1]
Segregation Rules:
-
Segregate from Oxidizers: Reaction releases toxic oxides of nitrogen and sulfur (NOx, SOx).[1]
-
Segregate from Amines/Alcohols: Prevent uncontrolled thiourea/thiocarbamate formation.
-
Segregate from Acids: Acidic hydrolysis can release Carbonyl Sulfide (COS), a toxic gas.[1]
Step-by-Step Disposal Workflow
Do not bulk this chemical.[1] The safest method for research quantities (< 100g) is Lab Packing .
Method A: Lab Packing (Recommended)
Best for: Pure reagents, old stock, and concentrated reaction byproducts.[1]
-
Container Selection: Keep the chemical in its original glass/poly bottle if intact. If not, transfer to a clean, screw-cap glass jar.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "1-Isothiocyanato-2-phenoxybenzene" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Reactive" (if applicable per local codes, otherwise "Irritant").[1]
-
-
Secondary Containment: Place the bottle into a sealable plastic bag (Ziploc type) to contain any weeping.
-
Packing: Place the bagged bottle into the "Lab Pack" drum designated for "Organic Toxic/Irritant - No Amines."
-
Vermiculite: Ensure the drum has sufficient vermiculite to cushion the bottle and absorb leaks.
Method B: Empty Container Management
Best for: "Empty" bottles with residual traces.
-
Triple Rinse: Rinse the bottle 3 times with a compatible solvent (e.g., Acetone or Ethyl Acetate).[1]
-
Crucial: Collect the rinsate as hazardous waste (Solvent Waste). Do not pour down the drain.
-
-
Defacement: Cross out the original label.
-
Disposal: Discard the dry, uncapped bottle as glass trash (or according to local glass recycling rules for triple-rinsed containers).
Emergency Response: Spill Decontamination
If you spill this compound, water alone is ineffective because hydrolysis is too slow.[1] You must chemically deactivate the isothiocyanate group using a nucleophilic surfactant solution.
The "Decon" Solution Recipe:
-
90% Water
-
8% Concentrated Aqueous Ammonia (or Sodium Carbonate for a less volatile option)
-
2% Liquid Detergent (e.g., Tergitol or dish soap)[1]
Why this works: The detergent solubilizes the hydrophobic isothiocyanate, allowing the ammonia (nucleophile) to rapidly attack the -N=C=S bond, converting it into a relatively inert thiourea derivative that can be wiped up.[1]
Figure 2: Spill response decision matrix.[1] Note the mandatory wait time to ensure chemical deactivation.
Regulatory Compliance (RCRA & EPA)
While 1-Isothiocyanato-2-phenoxybenzene is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is regulated based on characteristics :
-
Characteristic of Reactivity (D003): If mixed with inappropriate agents, it can generate toxic gases.[1]
-
Characteristic of Toxicity: Due to its specific toxicity profile, it must not be disposed of in sanitary sewers.[1]
Compliance Checklist:
References
-
National Institutes of Health (PubChem). 1-Isothiocyanato-2-phenoxybenzene (Compound). Retrieved from [Link]1]
-
Thermo Fisher Scientific. Phenyl Isothiocyanate Safety Data Sheet. (Used for functional group hazard extrapolation). Retrieved from ]">https://www.fishersci.com[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6: Management of Waste. Retrieved from [Link]1]
-
SKC Inc. Decontamination Procedures for Aromatic Isocyanates. (Industry standard protocol for -N=C=S / -N=C=O group neutralization). Retrieved from ]">https://www.skcinc.com[1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
